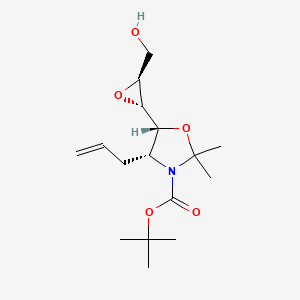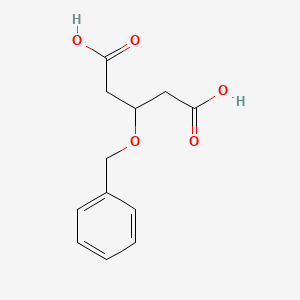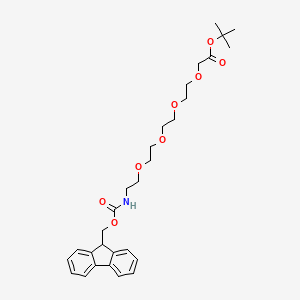
FmocNH-PEG4-t-butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FmocNH-PEG4-t-butyl acetate is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules designed to degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
準備方法
The synthesis of FmocNH-PEG4-t-butyl acetate involves several steps of organic synthesis reactions. The general synthetic route includes the following steps:
Fmoc Protection: The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then linked to a PEG chain.
t-Butyl Ester Formation: The terminal hydroxyl group of the PEG chain is esterified with t-butyl acetate
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for scale-up and purity.
化学反応の分析
FmocNH-PEG4-t-butyl acetate can undergo various types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Ester Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions
Common reagents and conditions used in these reactions include piperidine for Fmoc deprotection and hydrochloric acid for ester hydrolysis. Major products formed from these reactions include the deprotected amine and the carboxylic acid derivative.
科学的研究の応用
FmocNH-PEG4-t-butyl acetate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies
Biology: PROTACs synthesized using this linker can selectively degrade target proteins, making them useful for studying protein degradation pathways and for identifying potential drug targets
Medicine: PROTACs have potential therapeutic applications in treating diseases by degrading disease-causing proteins
Industry: The compound is used in the development of new drugs and in the production of research reagents
作用機序
The mechanism of action of FmocNH-PEG4-t-butyl acetate involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain in this compound provides flexibility and solubility, facilitating the interaction between the target protein and the E3 ligase .
類似化合物との比較
FmocNH-PEG4-t-butyl acetate can be compared with other PEG-based PROTAC linkers:
FmocNH-PEG2-t-butyl acetate: This compound has a shorter PEG chain, which may affect the flexibility and solubility of the resulting PROTAC.
FmocNH-PEG8-t-butyl acetate: This compound has a longer PEG chain, which may provide greater flexibility but could also affect the overall size and pharmacokinetics of the PROTAC
The uniqueness of this compound lies in its optimal PEG chain length, which balances flexibility and solubility, making it a versatile linker for PROTAC synthesis .
特性
分子式 |
C29H39NO8 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32) |
InChIキー |
LUFOHZGUDWQNKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)

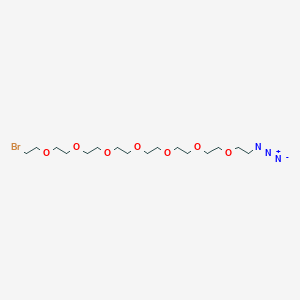



![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)
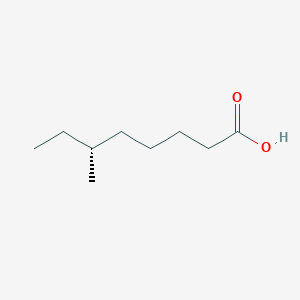
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
